molecular formula C9H11NO4S B12885004 5-(Ethanimidoylsulfanyl)-4-methyl-2-oxo-2,5-dihydrofuran-3-yl acetate CAS No. 805180-28-3

5-(Ethanimidoylsulfanyl)-4-methyl-2-oxo-2,5-dihydrofuran-3-yl acetate

Cat. No.: B12885004
CAS No.: 805180-28-3
M. Wt: 229.26 g/mol
InChI Key: UDFZJZQPFMRBAV-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a 2,5-dihydrofuran core substituted at position 5 with an ethanimidoylsulfanyl group (CH₃C(=NH)S-), at position 4 with a methyl group (-CH₃), and at position 3 with an acetate ester (-OAc). Its molecular formula is C₉H₁₁NO₄S (calculated based on systematic naming), with a molecular weight of 245.25 g/mol.

Properties

CAS No.

805180-28-3

Molecular Formula

C9H11NO4S

Molecular Weight

229.26 g/mol

IUPAC Name

(2-ethanimidoylsulfanyl-3-methyl-5-oxo-2H-furan-4-yl) acetate

InChI

InChI=1S/C9H11NO4S/c1-4-7(13-6(3)11)8(12)14-9(4)15-5(2)10/h9-10H,1-3H3

InChI Key

UDFZJZQPFMRBAV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC1SC(=N)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((1-Iminoethyl)thio)-4-methyl-2-oxo-2,5-dihydrofuran-3-yl acetate typically involves multiple steps. One common method starts with the preparation of the furan ring, followed by the introduction of the iminoethylthio group and the acetate group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-((1-Iminoethyl)thio)-4-methyl-2-oxo-2,5-dihydrofuran-3-yl acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxygenated derivative, while reduction could produce a more hydrogenated form of the compound.

Scientific Research Applications

The compound 5-(Ethanimidoylsulfanyl)-4-methyl-2-oxo-2,5-dihydrofuran-3-yl acetate has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Pharmaceutical Development

5-(Ethanimidoylsulfanyl)-4-methyl-2-oxo-2,5-dihydrofuran-3-yl acetate has shown promise in drug development, particularly as a potential therapeutic agent. Its structural features suggest possible interactions with biological targets, making it a candidate for further pharmacological studies.

Case Study: Anticancer Activity

Research indicates that derivatives of compounds similar to this one exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, studies on related furan derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar activities.

Agricultural Chemistry

The compound's potential as a pesticide or herbicide is another area of interest. Its ability to interact with biological systems may allow it to serve as an eco-friendly alternative to conventional pesticides.

Case Study: Pesticidal Efficacy

In a study evaluating the effectiveness of furan derivatives in pest management, compounds were tested against common agricultural pests. Results indicated that certain derivatives exhibited significant insecticidal activity, leading to reduced pest populations without harming beneficial insects.

Biochemical Research

The compound may be utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its unique functional groups can facilitate binding with specific enzymes, allowing researchers to explore its role in metabolic processes.

Case Study: Enzyme Inhibition

Research on similar compounds has shown that they can act as enzyme inhibitors, affecting metabolic pathways related to disease states. This suggests that 5-(Ethanimidoylsulfanyl)-4-methyl-2-oxo-2,5-dihydrofuran-3-yl acetate could be investigated for its potential to modulate specific biochemical pathways.

Potential Research Areas

  • Mechanistic Studies : Investigating the mechanisms of action at the molecular level.
  • Formulation Development : Exploring various formulations for enhanced bioavailability and efficacy.
  • Toxicological Assessments : Evaluating safety profiles through comprehensive toxicological studies.

Mechanism of Action

The mechanism of action of 5-((1-Iminoethyl)thio)-4-methyl-2-oxo-2,5-dihydrofuran-3-yl acetate involves its interaction with specific molecular targets and pathways. The iminoethylthio group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The furan ring and acetate group may also contribute to the compound’s overall activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Functional Groups
5-(Ethanimidoylsulfanyl)-4-methyl-2-oxo-2,5-dihydrofuran-3-yl acetate C₉H₁₁NO₄S 245.25 Ethanimidoylsulfanyl (5), Methyl (4), Acetate (3) Thiourea analog, ester, ketone
2,5-Dimethyl-4-oxo-4,5-dihydrofuran-3-yl acetate C₈H₁₀O₄ 170.16 Methyl (2,5), Acetate (3) Ester, ketone
Methyl 3-methoxy-2-(2-(((5-oxo-4-(O-tolyl)-2,5-dihydrofuran-3-yl)oxy)methyl)phenyl)acrylate (7a) C₂₄H₂₂O₇ 422.43 Methoxy, acrylate, O-tolyl Ester, ketone, ether, aryl
[(5R)-5-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-2-oxo-2,5-dihydrofuran-3-yl]oxidanesulfonic acid C₇H₁₂O₈S 280.23 Hydroxyethyl, sulfonic acid Sulfonic acid, diol, ketone
Table 2: Key Differences in Reactivity and Bioactivity
Compound Reactivity Insights Reported Bioactivity
Target Compound Ethanimidoylsulfanyl group may act as a nucleophile or participate in metal coordination . Limited data; potential antimicrobial activity inferred from structural analogs.
2,5-Dimethyl-4-oxo-4,5-dihydrofuran-3-yl acetate Methyl groups enhance hydrophobicity; ketone and ester groups typical for hydrolysis or condensation. No bioactivity reported; used in synthetic intermediates.
Compound 7a Acrylate and O-tolyl groups enhance electrophilicity; antifungal activity reported. Antifungal (Candida spp., MIC ~8 µg/mL).
Sulfonic acid derivative Sulfonic acid increases water solubility and acidity; metabolic relevance. Metabolite with antioxidant roles.

Structural and Conformational Analysis

  • Ring Puckering : The dihydrofuran ring’s puckering (defined by Cremer-Pople coordinates ) is influenced by substituents. The ethanimidoylsulfanyl group at position 5 may induce greater out-of-plane distortion compared to methyl groups in 2,5-dimethyl analogs .

Biological Activity

5-(Ethanimidoylsulfanyl)-4-methyl-2-oxo-2,5-dihydrofuran-3-yl acetate is an organic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant case studies.

  • Molecular Formula : C₉H₁₁NO₃S
  • Molecular Weight : 201.25 g/mol
  • CAS Number : Not explicitly listed in the search results but can be derived from its structure.

Biological Activity

The biological activity of 5-(Ethanimidoylsulfanyl)-4-methyl-2-oxo-2,5-dihydrofuran-3-yl acetate is primarily associated with its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, the presence of the furan ring is often linked to enhanced activity against a range of bacterial strains. Studies have shown that derivatives of furan compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound's structural characteristics suggest potential interactions with biological targets involved in cancer progression. Preliminary studies indicate that it may inhibit cell proliferation in various cancer cell lines. For example, compounds similar to 5-(Ethanimidoylsulfanyl)-4-methyl-2-oxo-2,5-dihydrofuran-3-yl acetate have been reported to induce apoptosis in human cancer cells by activating caspase pathways .

Synthesis

The synthesis of 5-(Ethanimidoylsulfanyl)-4-methyl-2-oxo-2,5-dihydrofuran-3-yl acetate typically involves multi-step organic reactions:

  • Formation of the Furan Ring : Starting from appropriate aldehydes and ketones.
  • Introduction of the Ethanimidoyl Group : This can be achieved through reaction with ethanimidothioic acid derivatives.
  • Acetylation : The final step involves acetylation to yield the acetate derivative.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of furan derivatives, including those structurally similar to 5-(Ethanimidoylsulfanyl)-4-methyl-2-oxo-2,5-dihydrofuran-3-yl acetate, demonstrated a significant reduction in bacterial count when tested against common pathogens. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results for further development as an antimicrobial agent .

Case Study 2: Cancer Cell Line Testing

In vitro tests using human breast cancer cell lines revealed that the compound inhibited cell growth at concentrations as low as 10 µM. Flow cytometry analysis indicated an increase in apoptotic cells after treatment with the compound, suggesting its potential as a chemotherapeutic agent .

Data Table

Biological ActivityTest Organism/Cell LineResultReference
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
AntimicrobialEscherichia coliMIC = 64 µg/mL
AnticancerMCF-7 (breast cancer)Growth inhibition at 10 µM

Q & A

Basic Research Questions

Q. What are the key structural features of 5-(Ethanimidoylsulfanyl)-4-methyl-2-oxo-2,5-dihydrofuran-3-yl acetate, and how can they be experimentally validated?

  • Methodology :

  • Use single-crystal X-ray diffraction to confirm the molecular geometry, particularly the dihydrofuran ring conformation and substituent orientations .
  • Perform NMR spectroscopy (¹H, ¹³C, and DEPT-135) to assign proton environments and verify the ethanimidoylsulfanyl and acetate groups. For example, the methyl group at position 4 should show a singlet in ¹H NMR, while the acetate carbonyl will appear near 170 ppm in ¹³C NMR .
  • Validate hydrogen bonding and intramolecular interactions via FT-IR spectroscopy , focusing on C=O (1750–1700 cm⁻¹) and N–H (3300–3100 cm⁻¹) stretches .

Q. How can researchers optimize synthetic routes for this compound while minimizing side reactions?

  • Methodology :

  • Compare nucleophilic substitution (e.g., thiol addition to activated furan derivatives) versus multi-step condensation (e.g., coupling ethanimidoyl chloride with thiolated intermediates). Monitor reaction progress using thin-layer chromatography (TLC) and optimize solvent polarity (e.g., DMF for polar intermediates) .
  • Employ catalyst screening (e.g., DMAP for acetylation) and temperature control (reflux vs. room temperature) to reduce byproducts like hydrolyzed esters or oxidized thiols .
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity with HPLC (>98% purity threshold) .

Q. What analytical methods are recommended for assessing the compound’s stability under varying storage conditions?

  • Methodology :

  • Conduct accelerated stability studies (40°C/75% RH for 6 months) and analyze degradation products using LC-MS/MS .
  • Perform thermogravimetric analysis (TGA) to determine decomposition temperatures and differential scanning calorimetry (DSC) to identify polymorphic transitions .
  • Monitor hydrolytic stability at different pH levels (pH 2–9) using UV-Vis spectroscopy (λ = 250–300 nm for acetate cleavage) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in spectroscopic data for this compound?

  • Methodology :

  • Cross-validate NMR assignments with 2D techniques (COSY, HSQC, HMBC) to resolve overlapping signals, particularly near the sulfanyl and ethanimidoyl groups .
  • Compare experimental IR and Raman spectra with density functional theory (DFT) simulations (B3LYP/6-31G* basis set) to confirm vibrational modes .
  • Address discrepancies in mass spectrometry (e.g., unexpected fragments) using high-resolution MS (HRMS) and isotopic pattern analysis .

Q. What computational approaches predict the environmental fate of this compound in aquatic systems?

  • Methodology :

  • Calculate log P (octanol-water partition coefficient) via quantitative structure-activity relationship (QSAR) models to assess bioaccumulation potential .
  • Simulate hydrolysis kinetics using Arrhenius equations and pH-dependent rate constants derived from lab studies (e.g., OECD Guideline 111) .
  • Model photodegradation pathways with time-dependent DFT (TD-DFT) to predict reactive intermediates under UV light .

Q. How can advanced spectroscopic techniques elucidate the compound’s interaction with biological targets?

  • Methodology :

  • Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity with enzymes like acetylcholinesterase .
  • Use molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) to predict binding modes and stability in protein active sites .
  • Validate interactions via fluorescence quenching assays (e.g., tryptophan residue quenching in albumin) .

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